molecular formula C13H15ClFNO B2430315 2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide CAS No. 2411219-95-7

2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide

Cat. No.: B2430315
CAS No.: 2411219-95-7
M. Wt: 255.72
InChI Key: QUZVRYWOEOJASF-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide is an organic compound that features a chloroacetamide moiety attached to a cyclopropyl and a 2-fluorophenyl group

Preparation Methods

The synthesis of 2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c1-9(11-4-2-3-5-12(11)15)16(10-6-7-10)13(17)8-14/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZVRYWOEOJASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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